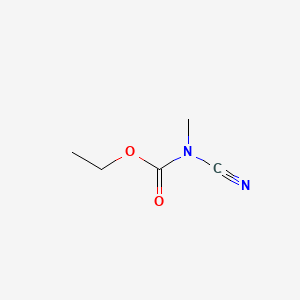

Ethyl cyanomethylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

60754-24-7 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

ethyl N-cyano-N-methylcarbamate |

InChI |

InChI=1S/C5H8N2O2/c1-3-9-5(8)7(2)4-6/h3H2,1-2H3 |

InChI Key |

UDPCOOPICFDMFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Ethyl Cyanomethylcarbamate

Direct Synthesis Strategies for Ethyl Cyanomethylcarbamate

Ethyl cyanomethylcarbamate, a significant intermediate in the agrochemical sector, can be synthesized through various strategic pathways. These methods focus on the efficient construction of its core structure, which features both a carbamate (B1207046) and a cyano functional group.

Carbamoylation and Esterification Routes

A primary and conventional method for synthesizing ethyl cyanomethylcarbamate involves the reaction of a cyanamide (B42294) solution with ethyl chloroformate. innospk.comguidechem.com This process effectively combines the carbamoylation and esterification steps. The cyanamide acts as the nitrogen source, which upon reaction with ethyl chloroformate, forms the N-carbamoyl linkage with the simultaneous presence of the ethyl ester group.

Table of Physical Properties for Ethyl Cyanomethylcarbamate

| Property | Value |

|---|---|

| CAS Number | 60754-24-7 |

| Molecular Formula | C5H8N2O2 |

| Molecular Weight | 128.129 g/mol |

| Density | 1.112 g/cm³ |

| Boiling Point | 150.9°C at 760 mmHg |

| Flash Point | 45.1°C |

| Refractive Index | 1.444 |

Data sourced from innospk.com.

Introduction of the Cyanomethyl Moiety

The name "ethyl cyanomethylcarbamate" can also refer to its synonym, ethyl N-cyano-N-methylcarbamate. innospk.comchemspider.com The synthesis strategy logically focuses on assembling these specific groups on the nitrogen atom. The introduction of the cyano group is typically achieved by using cyanamide as a foundational reactant. innospk.comguidechem.com Following the initial carbamoylation with ethyl chloroformate, a subsequent methylation step is required to introduce the methyl group onto the nitrogen atom, completing the N-cyano-N-methyl structure. innospk.com This two-step approach allows for the precise construction of the molecule, which is critical for its role as a building block in the synthesis of the broad-spectrum herbicide, Hexazinone. innospk.com

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions represent advanced synthetic strategies that enhance efficiency by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates and reducing waste. organic-chemistry.orgorganic-chemistry.org While specific literature detailing a one-pot synthesis for ethyl cyanomethylcarbamate is not widely available, the principles of this methodology can be applied.

A hypothetical one-pot approach could involve the in-situ formation of a reactive intermediate that is immediately consumed in a subsequent step. For instance, N-substituted carbamoyl (B1232498) chlorides can be generated in situ and reacted with other nucleophiles in a single vessel to form carbamates. organic-chemistry.org Such a strategy for ethyl cyanomethylcarbamate could theoretically involve the simultaneous reaction of a methylamine (B109427) derivative, a cyanating agent, and ethyl chloroformate under carefully controlled conditions. These methods are prized for their operational simplicity, cost-effectiveness, and often environmentally friendlier profiles by minimizing the use of solvents and purification steps. organic-chemistry.orgorganic-chemistry.org

Transformation Reactions and Reaction Mechanisms of Ethyl Cyanomethylcarbamate

The chemical behavior of ethyl cyanomethylcarbamate is dictated by the reactivity of its constituent functional groups: the carbamate and the nitrile. These sites are susceptible to various transformations, particularly those involving nucleophiles.

Nucleophilic Additions and Substitutions Involving the Carbamate and Nitrile Functions

The ethyl cyanomethylcarbamate molecule possesses two primary sites for nucleophilic attack: the carbonyl carbon of the carbamate and the carbon atom of the nitrile group.

Reactions at the Nitrile Group: The nitrile (C≡N) group is electrophilic and can undergo nucleophilic addition. cem.com For example, under acidic or basic hydrolysis conditions, the nitrile can be converted to a carboxylic acid or an amide. The addition of a nucleophile breaks the C-N pi bond, leading to a tetrahedral intermediate which can then be further protonated or rearranged. masterorganicchemistry.com

Reactions at the Carbamate Group: The carbamate functional group is an ester of carbamic acid and undergoes nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction proceeds via a characteristic addition-elimination mechanism. masterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl bond reforms by expelling a leaving group. The delocalization of the nitrogen lone pair into the carbonyl group makes the carbamate less reactive than acid chlorides or anhydrides, but reactions such as hydrolysis or transesterification can occur, often requiring heat or catalysis. libretexts.orgchemguide.co.uk For example, the molecule is a key intermediate in the synthesis of 1-substituted-hydantoins. google.com

Elucidation of Reaction Pathways and Transition States

Understanding the transformation of ethyl cyanomethylcarbamate requires an examination of the reaction pathways and the high-energy transition states that govern the reaction rates.

A reaction pathway is described graphically using an energy diagram, where the progress of the reaction is plotted against potential energy. libretexts.org The peaks on this diagram represent transition states, which are specific, unstable configurations corresponding to the highest potential energy along the reaction coordinate. libretexts.orgwikipedia.org These states cannot be isolated but their structures can be inferred. youtube.com A transition state is often denoted by the double dagger (‡) symbol. wikipedia.org

For any reaction involving ethyl cyanomethylcarbamate, such as a nucleophilic acyl substitution at the carbamate carbonyl, the transition state would be the fleeting arrangement of atoms as the new bond with the nucleophile is partially forming and the C=O pi bond is partially breaking. wikipedia.orgyoutube.com

Table of Key Concepts in Reaction Pathway Analysis

| Concept | Description |

|---|---|

| Reaction Coordinate | A representation of the progress of a reaction from reactants to products. libretexts.org |

| Transition State (‡) | The highest-energy structure along the reaction coordinate. It is an unstable configuration where bonds are in the process of breaking and forming. libretexts.orgwikipedia.org |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state. It determines the rate of the reaction. libretexts.org |

| Reaction Intermediate | A species that is a product of one step and a reactant for the next; corresponds to a local energy minimum between two transition states in a multi-step reaction. wolfram.com |

| Hammond-Leffler Postulate | States that the structure of a transition state resembles the species (reactants or products) to which it is closer in energy. wikipedia.org |

The elucidation of these pathways often involves computational chemistry to model the geometries and energies of the reactants, products, intermediates, and transition states. wolfram.com For multi-step mechanisms, such as the addition-elimination process in nucleophilic acyl substitution, the pathway will feature at least one reaction intermediate, which exists as a shallow energy minimum between two transition state peaks. libretexts.orgwolfram.com

Influence of Catalysis on Reaction Selectivity and Efficiency

The synthesis of ethyl cyanomethylcarbamate and related N-substituted carbamates can be influenced by the choice of catalyst, particularly in reactions involving multiple phases. One documented approach involves the use of phase transfer catalysis (PTC). In a synthetic pathway for producing 1-substituted-hydantoins, ethyl N-cyanomethylcarbamate is utilized as a key intermediate. google.com The preparation of such intermediates can be achieved through reactions that benefit from catalysts designed to facilitate the transport of reactants across the boundary of immiscible solvents, such as an aqueous and an organic layer.

A phase transfer catalyst, for instance a quaternary ammonium (B1175870) salt like a tetrabutylammonium (B224687) species, functions by pairing with an anionic reactant from the aqueous phase. This newly formed ion pair is sufficiently lipophilic to dissolve in the organic phase, where it can then react with the organic substrate. This catalytic cycle enhances reaction rates and can improve selectivity by minimizing side reactions that might occur in either single phase or at the interface.

The efficiency and selectivity of this process are dependent on several factors, which are summarized in the table below.

| Factor | Influence on Reaction | Rationale |

| Catalyst Structure | The lipophilicity of the cation (e.g., length of alkyl chains) affects its solubility in the organic phase and its efficiency in transporting the aqueous anion. | A more lipophilic catalyst can more effectively shuttle the reactant into the organic phase, increasing the reaction rate. |

| Solvent System | The choice of the organic solvent can influence the solubility of the catalyst-anion pair and the intrinsic reaction rate. | A solvent that properly solubilizes the ion pair without interfering with the reaction is optimal for efficiency. |

| Anion of Reactant | The hydration energy of the anion being transferred affects the ease with which the phase transfer catalyst can extract it from the aqueous phase. | Less-hydrated anions are more easily transferred, leading to faster reaction kinetics. |

| Agitation Speed | The rate of stirring influences the interfacial area between the two phases, which is crucial for the transfer process. | Higher agitation increases the surface area, leading to more efficient transfer and higher overall reaction rates. |

While comprehensive studies detailing a wide range of catalysts for the specific synthesis of ethyl cyanomethylcarbamate are not extensively available in peer-reviewed literature, the principles of phase transfer catalysis provide a clear framework for optimizing its formation where applicable, enhancing both the yield and purity of the final product. google.com

Organometallic Reactions and Coupling Processes

The direct participation of ethyl cyanomethylcarbamate in common organometallic coupling reactions is not widely documented in scientific literature. However, its functional groups—an ester and a nitrile—present theoretical opportunities for various organometallic transformations.

The ester moiety contains an electrophilic carbonyl carbon that is susceptible to nucleophilic attack. Strong organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), would be expected to react with the ester. This would likely proceed via a double addition mechanism, first forming a ketone intermediate which would then be attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after an acidic workup.

The nitrile group can also react with organometallic reagents. For example, the addition of a Grignard reagent to the nitrile, followed by hydrolysis, would yield a ketone. The presence of both a nitrile and an ester complicates selectivity, as both are reactive towards strong organometallic nucleophiles.

For ethyl cyanomethylcarbamate to participate in modern cross-coupling reactions such as Suzuki, Heck, or Sonogashira, derivatization would first be necessary to introduce a suitable functional group, typically a halide (Br, I) or a triflate, onto the molecule.

While direct examples are scarce, related structures are known to undergo advanced organometallic catalysis. For instance, rhodium-catalyzed hydrogen-mediated reductive coupling has been demonstrated between enynes or diynes and ethyl (N-sulfinyl)iminoacetates. nih.gov This process involves the oxidative coupling of an alkyne and an imine on a metal center, followed by hydrogenolysis to form a new carbon-carbon bond with high stereocontrol. nih.gov This suggests a potential, though as yet unexplored, avenue for engaging ethyl cyanomethylcarbamate derivatives in sophisticated organometallic transformations.

A summary of potential, though not explicitly documented, organometallic reactions is presented below.

| Reaction Type | Reagent | Potential Product after Workup | Reactive Site |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol or Ketone | Ester Carbonyl or Nitrile Carbon |

| Nucleophilic Addition | Organolithium (R-Li) | Tertiary Alcohol or Ketone | Ester Carbonyl or Nitrile Carbon |

| Reductive Coupling | (Analogous to related iminoacetates) | Unsaturated α-Amino Acid Ester Derivative | Imine (if formed in situ) and Alkyne |

Derivatization in Synthetic Procedures

Ethyl cyanomethylcarbamate is a valuable precursor for the synthesis of various derivatives, primarily by leveraging the reactivity of its cyano and active methylene (B1212753) groups. These transformations are key to constructing more complex molecular architectures, including important heterocyclic scaffolds.

One significant derivatization is the formation of hydantoin (B18101) rings. Ethyl N-cyanomethylcarbamate serves as a direct precursor in processes designed to produce 1-substituted-hydantoins, which are a class of compounds with relevance in medicinal chemistry. google.com

Another fundamental derivatization involves the chemical reduction of the nitrile functional group. Catalytic hydrogenation is a common method for this transformation. For example, the hydrogenation of cyanomethylcarbamate intermediates using a Raney nickel catalyst effectively converts the nitrile moiety into a primary amine (aminoethyl derivative). This reaction provides a pathway to diamine structures that are useful in further synthetic applications.

Furthermore, the active methylene group (the -CH2- between the nitrile and the carbamate's nitrogen) and the nitrile itself can participate in condensation and cyclization reactions to form a variety of heterocycles. While specific examples for ethyl cyanomethylcarbamate are varied, its structural similarity to ethyl cyanoacetate (B8463686) allows for predictions of its reactivity. For instance, Knoevenagel or Thorpe-Ziegler type reactions could be envisioned. Analogous reactions with ethyl cyanoacetate and bifunctional reagents lead to the formation of pyridines, pyrazoles, and coumarins. nih.gov For example, the condensation of compounds containing an active methylene group, like ethyl cyanoacetate, with other reagents is a standard method for creating coumarin (B35378) derivatives. nih.gov

The table below outlines key derivatization reactions of ethyl cyanomethylcarbamate.

| Reaction Type | Reagent(s) | Product Class | Notes |

| Cyclization | (Internal reaction with suitable reagents) | Hydantoins | A documented pathway for producing substituted hydantoin rings. google.com |

| Reduction | H₂, Raney Nickel | Aminoethyl Carbamate Derivatives | Selective reduction of the nitrile group to a primary amine. |

| Condensation/Cyclization | (Analogous to ethyl cyanoacetate reactions) | Heterocycles (e.g., Coumarins) | The active methylene and nitrile groups can react with various electrophiles to form ring systems. nih.gov |

Advanced Spectroscopic and Structural Elucidation of Ethyl Cyanomethylcarbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a definitive molecular structure can be established.

Elucidation of Proton and Carbon Frameworks

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial steps in structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

For ethyl cyanomethylcarbamate, the expected proton signals would correspond to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene group adjacent to the cyano group, and the N-H proton of the carbamate (B1207046). The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and the cyano group).

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, the methylene carbon adjacent to the cyano group, and the carbon of the cyano group itself. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon would appear at a significantly downfield shift due to the deshielding effect of the double-bonded oxygen.

While specific experimental NMR data for ethyl cyanomethylcarbamate is not widely published in readily accessible literature, data from analogous structures, such as ethyl carbamate and other carbamate derivatives, can provide expected chemical shift ranges. hmdb.cachemicalbook.com The interpretation of these spectra is crucial for confirming the basic carbon and proton framework of the molecule. chemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl Cyanomethylcarbamate This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~1.2 (triplet) | ~14 |

| OCH₂ (ethyl) | ~4.1 (quartet) | ~61 |

| NCH₂ | ~4.0 (singlet/triplet) | ~40 |

| CN | - | ~117 |

| C=O | - | ~156 |

Multidimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, multidimensional NMR techniques are employed. These experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a more detailed structural picture.

COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons. For ethyl cyanomethylcarbamate, a cross-peak between the methyl and methylene protons of the ethyl group would be expected.

HSQC spectra correlate directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl and cyanomethyl groups to their respective carbon signals.

HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl and cyano carbons. For example, an HMBC correlation would be expected between the OCH₂ protons of the ethyl group and the carbonyl carbon.

These advanced NMR techniques are instrumental in the complete structural elucidation of novel or complex organic molecules, including derivatives of ethyl cyanomethylcarbamate. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy. This precision allows for the calculation of the elemental formula of the compound. For ethyl cyanomethylcarbamate (C₅H₈N₂O₂), the theoretical monoisotopic mass is 128.058577 Da. chemspider.com An experimental HRMS measurement close to this value would strongly support this molecular formula.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing how the molecule breaks apart.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comphotothermal.com They are particularly useful for identifying the functional groups present in a compound.

For ethyl cyanomethylcarbamate, the IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the following functional groups:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ from the stretching vibrations of the C-H bonds in the ethyl and methylene groups.

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹ characteristic of the nitrile group.

C=O stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ due to the carbonyl group of the carbamate.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester functionality.

While a full spectrum for ethyl cyanomethylcarbamate is not widely published, data for similar compounds like ethyl cyanoacetate (B8463686) shows a strong C≡N stretch around 2260 cm⁻¹ and a strong C=O stretch around 1750 cm⁻¹. nist.gov The analysis of these characteristic vibrational frequencies provides strong evidence for the presence of the key functional groups within the molecule. tudublin.ie The combination of IR and Raman spectroscopy can offer a more complete vibrational analysis, as some modes may be more active in one technique than the other. mt.com

X-ray Diffraction Analysis for Solid-State Molecular Geometry

A detailed X-ray diffraction analysis of ethyl cyanomethylcarbamate would provide invaluable information regarding its solid-state conformation and packing. This experimental technique allows for the precise measurement of atomic coordinates within a crystal lattice, from which key structural parameters can be derived.

Table 1: Hypothetical Crystallographic Data for Ethyl Cyanomethylcarbamate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from an X-ray diffraction study. Actual experimental data is required for a definitive structural assignment.

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | Data not available |

| C-N(carbamate) | Data not available |

| N-C(cyanomethyl) | Data not available |

| C≡N | Data not available |

| O-C-N (angle) | Data not available |

| C-N-C (angle) | Data not available |

Note: This table represents the type of detailed geometric information that would be extracted from a crystallographic analysis. The values are currently unavailable.

The determination of the crystal structure would allow for a detailed discussion of the planarity of the carbamate group, the torsion angles defining the orientation of the ethyl and cyanomethyl substituents, and any significant intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the crystal packing. Without experimental data, any discussion on the solid-state geometry of ethyl cyanomethylcarbamate remains speculative.

Computational and Theoretical Chemistry Approaches for Ethyl Cyanomethylcarbamate

Molecular Dynamics Simulations for Dynamic Behavior

No publications were identified that have conducted molecular dynamics (MD) simulations on ethyl cyanomethylcarbamate. Such studies would be necessary to understand the compound's behavior over time, including its conformational flexibility, solvent interactions, and transport properties, but this information is currently unavailable.

Theoretical Studies of Reaction Mechanisms and Kinetics

While the compound is known as a precursor in chemical synthesis, there are no theoretical studies that have computationally modeled the reaction mechanisms and kinetics involving ethyl cyanomethylcarbamate. The transition states, activation energies, and reaction pathways for its formation or subsequent reactions have not been elucidated through computational methods.

Application of Chemoinformatics and Machine Learning in Property Prediction

A search for the application of chemoinformatics or machine learning models to predict the physicochemical properties, biological activity, or other relevant characteristics of ethyl cyanomethylcarbamate yielded no results.

Strategic Applications of Ethyl Cyanomethylcarbamate in Complex Organic Synthesis

Utilization as a Versatile Building Block in Heterocycle Synthesis

Annulation Reactions for Nitrogen-Containing Heterocycles

There is a lack of specific, published examples of Ethyl cyanomethylcarbamate being used in annulation reactions to form nitrogen-containing heterocycles. Annulation reactions typically involve the formation of a new ring onto an existing molecule. researchgate.net While related structures and functional groups are common in such reactions, the direct involvement of Ethyl cyanomethylcarbamate in [3+2] or other cycloaddition/annulation pathways has not been described in available chemical literature. chim.it

Precursors for Other Bioactive Scaffold Systems

While carbamates and nitriles are functional groups present in many bioactive molecules, there is no specific information in the reviewed literature indicating that Ethyl cyanomethylcarbamate is a known or common precursor for other bioactive scaffold systems.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The direct role of Ethyl cyanomethylcarbamate in specific, named carbon-carbon or carbon-heteroatom bond-forming reactions is not detailed in the scientific literature. Theoretically, the methylene (B1212753) group (CH2) alpha to the cyano group could be deprotonated to form a nucleophile for C-C bond formation. Similarly, the carbamate (B1207046) nitrogen could act as a nucleophile for C-N bond formation after deprotonation. However, specific methodologies or developed protocols employing Ethyl cyanomethylcarbamate for these purposes are not found in the available research.

Development of Asymmetric Synthesis Methodologies

No specific asymmetric synthesis methodologies have been developed that utilize Ethyl cyanomethylcarbamate as a key substrate, reagent, or catalyst. While related compounds like ethyl cyanoformate have been used in asymmetric cyanation reactions, similar applications for Ethyl cyanomethylcarbamate are not documented. researchgate.net

Convergent and Divergent Synthesis Strategies

There are no published examples or discussions of Ethyl cyanomethylcarbamate being specifically employed in either convergent or divergent synthesis strategies. These are broad strategic approaches to chemical synthesis, and while the compound could theoretically be incorporated into such a plan, no literature specifically highlights its use in this context.

Derivatization Strategies and Analytical Method Development for Ethyl Cyanomethylcarbamate

Derivatization for Modulating Chemical Reactivity and Synthetic Utility

Beyond analytical purposes, derivatization can be a powerful tool in synthetic organic chemistry to modulate the reactivity of a functional group or to introduce new functionalities. organic-chemistry.orgorganic-chemistry.org For ethyl cyanomethylcarbamate, both the carbamate (B1207046) and the cyanomethyl groups offer opportunities for synthetic transformations.

The N-H bond of the carbamate can be deprotonated and the resulting anion can participate in various reactions. For example, N-alkylation or N-arylation can be achieved under basic conditions. researchgate.net The carbamate group itself can act as a protecting group for the amine functionality, which can be later deprotected under specific conditions. nih.gov

The cyanomethyl group is also synthetically versatile. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions. The adjacent methylene (B1212753) group is activated by the nitrile and can be deprotonated to form a carbanion, which can then be used in various carbon-carbon bond-forming reactions. These transformations, while being synthetic reactions, can be considered as derivatizations that alter the chemical utility of the parent molecule.

On-Line and On-Fiber Derivatization Techniques

To improve efficiency and reduce sample handling, on-line and on-fiber derivatization techniques have been developed. These methods integrate the derivatization step with the sample introduction or extraction process. nih.gov

On-Line Derivatization: In this approach, the derivatization reaction is performed automatically in the flow path of the analytical instrument, typically just before the separation column. nih.gov This can be achieved using a reaction coil where the sample and the derivatization reagent are mixed and allowed to react for a specific time. On-line derivatization has been successfully used for the analysis of polar compounds by GC-MS, often involving automated silylation. mendeley.com

On-Fiber Derivatization: This technique is used in conjunction with solid-phase microextraction (SPME). The derivatizing agent is coated onto the SPME fiber, and derivatization occurs simultaneously with the extraction of the analyte from the sample matrix. nih.gov This approach has been applied to the analysis of various compounds, including amines and carbamates, and offers the advantages of being solvent-free, fast, and combining extraction and derivatization into a single step. nih.govresearchgate.net For example, on-fiber derivatization of amines has been achieved using reagents like pentafluorobenzyl chloroformate. nih.gov While specific applications for ethyl cyanomethylcarbamate are not widely reported, the principles of on-fiber derivatization of other carbamates could potentially be adapted. sigmaaldrich.comrsc.org

Emerging Research Directions and Future Perspectives in Ethyl Cyanomethylcarbamate Chemistry

Integration with Sustainable and Green Chemistry Principles

The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Modern chemical synthesis, however, is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For Ethyl cyanomethylcarbamate, future research will likely pivot towards greener synthetic routes that align with these principles.

One of the most promising green alternatives is the use of carbon dioxide (CO2) as a C1 building block. chemistryviews.orgrsc.org CO2 is an abundant, non-toxic, and renewable feedstock. nih.gov The reaction of amines, alcohols, and CO2 presents a direct and atom-economical pathway to carbamates. rsc.org The development of efficient catalytic systems for this transformation under mild conditions is a key research focus. rsc.org For the synthesis of Ethyl cyanomethylcarbamate, this would involve the reaction of ethylamine, cyano-containing alcohol, and CO2.

Another tenet of green chemistry is the use of safer solvents and reaction conditions. Research into solvent-free reaction methodologies or the use of benign solvents like water or supercritical fluids is gaining traction. rsc.org Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and energy input. acs.org

Recent advancements have also demonstrated the direct synthesis of carbamates from Boc-protected amines using a simple base like tert-butoxide lithium, which circumvents the need for toxic reagents and metal catalysts, aligning with sustainable chemistry principles. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Routes for Carbamates

| Feature | Traditional Synthesis (e.g., Phosgene route) | Green Synthesis (e.g., CO2 route) |

| Starting Materials | Phosgene, isocyanates | Amines, Alcohols, Carbon Dioxide |

| Toxicity of Reagents | High | Low |

| Byproducts | Often toxic and corrosive | Often benign (e.g., water) |

| Atom Economy | Lower | Higher |

| Sustainability | Low | High |

Development of Novel Catalytic Systems for Synthesis

The efficiency and selectivity of carbamate (B1207046) synthesis are heavily reliant on the catalyst employed. The development of novel catalytic systems is a cornerstone of modern organic synthesis and is directly applicable to the production of Ethyl cyanomethylcarbamate.

Homogeneous and heterogeneous catalysis both play crucial roles. Recent research has explored the use of pincer-ligated iron complexes for the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.org This method avoids the use of toxic oxidizing agents. acs.org Electrocatalysis is also emerging as a powerful tool, with studies showing the synthesis of carbamates from CO2 and amines using atomically dispersed copper on N-doped carbon nanosheets as an efficient and stable catalyst. chemistryviews.org

Single-atom catalysts are a particularly promising frontier, offering high activity and selectivity due to their well-defined active sites. chemistryviews.org For the synthesis of Ethyl cyanomethylcarbamate, the design of catalysts that can selectively activate the specific substrates required for its formation will be a key area of investigation. This includes the development of catalysts that are tolerant to the cyano group, which can sometimes interfere with catalytic activity.

Furthermore, the use of metal-free organocatalysts is gaining attention as a more sustainable alternative to metal-based catalysts. nih.gov Bifunctional organocatalysts, for instance, have been shown to facilitate the enantioselective synthesis of cyclic carbamates from carbon dioxide and unsaturated amines. nih.gov

Exploration of New Applications in Advanced Materials Science

While the traditional applications of carbamates are well-established in pharmaceuticals and agriculture, their unique structural features make them attractive candidates for advanced materials. nih.gov The presence of both a carbonyl and an ether group in the carbamate linkage allows for hydrogen bonding, which can influence the mechanical and thermal properties of polymers.

The cyanomethyl group in Ethyl cyanomethylcarbamate introduces additional functionality. The nitrile group is polar and can participate in dipole-dipole interactions, potentially enhancing the dielectric properties of materials. It can also serve as a reactive handle for further functionalization or cross-linking in polymer chains.

Potential areas of exploration for Ethyl cyanomethylcarbamate in materials science include:

Polymers and Coatings: As a monomer or additive in the synthesis of polyurethanes and other polymers, potentially imparting improved thermal stability, adhesion, or chemical resistance.

Organic Electronics: The nitrile functionality could be leveraged in the design of organic semiconductors or dielectric materials for use in transistors and capacitors.

Functional Surfaces: The carbamate and cyano groups could be used to modify surfaces, altering their hydrophilicity, reactivity, or ability to coordinate with metal ions.

Interdisciplinary Research Focused on Synthetic Innovation

The future of chemical synthesis, including that of Ethyl cyanomethylcarbamate, lies in interdisciplinary collaboration. The convergence of organic chemistry with fields such as computational chemistry, materials science, and chemical engineering will be crucial for driving innovation.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict catalyst performance, and design new synthetic pathways with improved efficiency and selectivity. researchgate.net This can accelerate the discovery of optimal conditions for the synthesis of Ethyl cyanomethylcarbamate.

Materials Science: Collaboration with materials scientists will be essential to identify and develop high-performance materials based on Ethyl cyanomethylcarbamate. This involves understanding the structure-property relationships and tailoring the molecular design to achieve desired material characteristics.

Chemical Engineering: Process intensification and flow chemistry are key areas where chemical engineering expertise can significantly impact the synthesis of Ethyl cyanomethylcarbamate. Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

By fostering these interdisciplinary partnerships, researchers can unlock the full potential of Ethyl cyanomethylcarbamate and other functionalized molecules, leading to the development of novel synthetic methodologies and innovative applications.

Q & A

Q. What analytical methods are recommended for detecting ethyl carbamate in food and beverages, and how do their sensitivities compare?

Ethyl carbamate can be quantified using gas chromatography coupled with mass spectrometry (GC–MS) or flame ionization detection (GC–FID). For example:

- Sample Preparation : Dichloromethane extraction after dilution to 25% vol (wine) or distillation (spirits) .

- Columns : DB-WAX or SGE BP 20 for GC–MS; Carbopack B/Carbowax 20M for GC–FID .

- Limit of Detection (LOD) : 2–5 μg/L for GC–MS with EC-d5 as an internal standard .

- Validation : Collaborative studies recommend mass selective detection for reproducibility in spirits and soy sauce .

Q. What are the primary pathways for ethyl carbamate formation in fermented products?

EC forms via:

- Urea Pathway : Reaction of ethanol with urea or citrulline (from arginine metabolism in yeast) during fermentation .

- Cyanide Pathway : Interaction of cyanide (e.g., from stone fruits) with ethanol, forming EC precursors like cyanate .

- Thermal Degradation : Heat during distillation or aging accelerates these reactions .

Q. What are the established toxicity profiles of ethyl carbamate in animal models?

- Acute Toxicity : LD50 in rodents ranges from 1.8–2.1 g/kg (oral), with symptoms like nausea, diarrhea, and immunosuppression .

- Chronic Toxicity : 13-week exposure in mice (5% ethanol) caused liver necrosis and increased micronuclei formation, indicating carcinogenic potential .

- Metabolic Activation : Cytochrome P450 enzymes convert EC to vinyl carbamate epoxide, a DNA-alkylating agent .

Advanced Research Questions

Q. How can researchers resolve contradictions in EC toxicity data across experimental models?

- Dose-Dependent Effects : Mortality in rodents spikes above 100 mg/kg/day, but lower doses show variability due to metabolic differences (e.g., CYP2E1 expression) .

- Species-Specific Sensitivity : Mice exhibit higher susceptibility to hepatic tumors than rats, necessitating cross-species genomic comparisons .

- Confounding Factors : Co-administration with lithium (in drinking water) exacerbates toxicity, suggesting chemical interactions require controlled study designs .

Q. What experimental designs are effective for reducing EC formation in alcoholic beverages?

- Yeast Engineering : Use non-urea-producing yeast strains (e.g., Saccharomyces cerevisiae mutants) to minimize citrulline accumulation .

- Process Optimization : Lower fermentation temperatures (<20°C) and reduce storage time to limit precursor reactions .

- Enzymatic Treatment : Urease addition post-fermentation degrades urea without affecting flavor profiles .

Q. How can analytical methods be validated for EC quantification in complex matrices?

- Internal Standards : Use isotopically labeled EC-d5 or [13C,15N]-EC to correct for matrix interference .

- Collaborative Trials : Follow protocols from the FDA’s Ethyl Carbamate Preventative Action Manual and Codex Alimentarius .

- Quality Control : Include recovery tests (e.g., spiking with 10–50 μg/L EC) and inter-laboratory validation .

Q. What computational models predict EC’s molecular interactions and stability?

- Density Functional Theory (DFT) : Simulates EC dimerization and hydrogen-bonding patterns, revealing stabilization energies of −0.37 kcal/mol for cyclic dimers .

- Solvent Effects : Polarizable continuum models (PCM) show EC’s dihedral angle shifts with solvent dielectric constant (e.g., ε = 10 increases angle to 57.5°) .

Q. How do regional regulations impact EC risk assessment in food products?

- Exposure Limits : The EU sets 0.02–0.04 mg/L EC in spirits, while the FDA advises <0.01 mg/L for wines .

- Sampling Strategies : Prioritize high-risk products (e.g., stone fruit brandies) using headspace SPME-GC/MS for surveillance .

- Global Harmonization : Codex Alimentarius guidelines recommend harmonizing LC-MS/MS protocols for cross-border compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.